(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid
Description
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is a fluorinated organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protective group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and selective removal using mild acids like piperidine . The compound’s stereochemistry (2S configuration) and the 5,5-difluoropentanoic acid backbone are critical for its applications in drug development and biochemical research.
Properties
CAS No. |
2349898-12-8 |
|---|---|
Molecular Formula |
C20H19F2NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid |
InChI |
InChI=1S/C20H19F2NO4/c21-18(22)10-9-17(19(24)25)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
UROOLSPCRUFBPT-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of Fluorine Atoms: The fluorine atoms are introduced into the pentanoic acid chain through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative to form the final product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection, fluorination, and coupling reactions under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Peptide Bond Formation
The compound participates in solid-phase peptide synthesis (SPPS) via Fmoc chemistry:
-
Coupling Conditions :
Note : The difluorinated side chain slightly reduces coupling efficiency, necessitating prolonged reaction times .
Deprotection Reactions
The Fmoc group is removed under mild basic conditions:
Stability and Reactivity
-
Acid/Base Stability : The Fmoc group remains stable under acidic hydrolysis (pH 2–6) but is labile in basic media (e.g., piperazine) .
-
Thermal Stability : No decomposition observed below 150°C, critical for high-temperature coupling steps .
-
Solubility : Enhanced in polar aprotic solvents (DMF, NMP) due to the Fmoc group .
Comparative Reactivity with Structural Analogues
The difluorination and Fmoc protection confer unique reactivity vs. related compounds:
Key Differences :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is , with a molecular weight of approximately 383.39 g/mol. Its structure features a fluorinated side chain that enhances its biochemical properties, making it a valuable building block in peptide synthesis.
Applications in Peptide Synthesis
Fmoc Chemistry : The compound is primarily used in Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for amino acids during the synthesis process. This method allows for the efficient assembly of peptides with high purity and yield.
Fluorinated Amino Acids : The incorporation of fluorinated amino acids like this compound into peptides can modify their biological activity. Fluorination can enhance the stability and bioavailability of peptides, making them more effective as therapeutic agents.
Drug Design and Development
Therapeutic Potential : Research indicates that fluorinated compounds can exhibit improved pharmacokinetic properties. For instance, studies have shown that incorporating difluorinated amino acids into peptide sequences can lead to increased resistance to enzymatic degradation and enhanced binding affinity to target receptors .
Anticancer Research : There is growing interest in using fluorinated peptides in cancer therapy. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during coupling. The fluorine atoms can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Key Structural Features :
- Fmoc protective group : Ensures stability during synthetic processes.
- 5,5-Difluoropentanoic acid backbone: Influences electronic and steric properties.
- Chiral center (2S) : Dictates stereoselective interactions in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a class of Fmoc-protected amino acid derivatives. Below is a comparative analysis of structurally related compounds:
Biological Activity
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is a complex organic compound notable for its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of peptide-based therapeutics.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₂N₂O₄
- Molecular Weight : 356.34 g/mol
- CAS Number : 1416444-92-2
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability during chemical reactions while facilitating interactions through hydrogen bonding and hydrophobic interactions. These interactions are crucial for modulating the activity of biological targets, leading to various physiological effects.
Biological Activities
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Studies have shown its efficacy in inhibiting bacterial growth, making it a candidate for antibiotic development.
-
Antitumor Activity :
- Research indicates that this compound may have potential antitumor effects. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}-5,5-difluoropentanoic acid revealed:
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial activity.
Case Study 2: Antitumor Mechanism
In an investigation into the antitumor effects:
- Cell Lines Used : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : The compound induced apoptosis in both cell lines, with a significant increase in caspase activity observed at concentrations above 10 µM.
Comparative Analysis of Biological Activity
Q & A
What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) when using this compound?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group during SPPS. It is stable under acidic conditions but cleaved under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative coupling of amino acids. The Fmoc group’s orthogonality allows selective deprotection without disrupting acid-labile side-chain protections (e.g., tert-butyl esters). This compound’s Fmoc-protected amine ensures precise peptide chain elongation .
How can researchers optimize the purification of this compound after synthesis?
Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Analytical HPLC (UV detection at 254 nm) confirms purity (>95%). For bulk purification, flash chromatography with silica gel and dichloromethane/methanol gradients is effective. Recrystallization from ethanol/water mixtures may also enhance purity. Post-purification, lyophilization ensures stability .
What experimental strategies assess the impact of 5,5-difluoro substituents on peptide conformation?
Advanced methods include:
- Circular Dichroism (CD) : To study secondary structure changes (e.g., α-helix stabilization via fluorine’s electronegativity).
- NMR Spectroscopy : ¹⁹F NMR monitors fluorine-environment interactions, while 2D NOESY identifies conformational constraints.
- Molecular Dynamics Simulations : Predict steric and electronic effects of difluoro groups on backbone flexibility.
Comparative studies with non-fluorinated analogs are critical to isolate substituent effects .
How can synthesis yield be improved for this Fmoc-protected amino acid?
Optimization steps:
- Coupling Reagents : Use HATU or DIC/Oxyma for efficient activation, reducing racemization.
- Temperature Control : Maintain 0–4°C during coupling to minimize side reactions.
- Solvent Selection : Anhydrous DMF or NMP enhances solubility of the Fmoc-amino acid.
- Real-Time Monitoring : Employ LC-MS to track reaction progress and adjust stoichiometry (1.2–1.5 equivalents of amino acid). Yield improvements of 15–20% are achievable .
How should researchers resolve discrepancies in safety data between different SDS sources?
Conflicting GHS classifications (e.g., acute toxicity Category 4 in vs. Category 2 in ) necessitate:
- Source Verification : Prioritize SDS from accredited suppliers (e.g., Key Organics, Sigma-Aldrich) over generic databases.
- Experimental Validation : Perform in vitro assays (e.g., Ames test for mutagenicity) or consult ToxCast data.
- Hierarchical Risk Assessment : Apply the most stringent hazard classification when data conflict .
What methods evaluate the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (absent in ; assume >150°C).
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation. Store in amber glass at -20°C for long-term stability .
Which analytical techniques confirm the compound’s structural integrity post-synthesis?
- MALDI-TOF Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- ¹H/¹³C NMR : Assign peaks for Fmoc aromatic protons (δ 7.2–7.8 ppm) and difluoromethylene groups (δ 4.5–5.0 ppm, ¹⁹F coupling).
- FT-IR Spectroscopy : Confirm carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid at ~1725 cm⁻¹) .
How is this compound applied in designing protease-resistant peptides?
The 5,5-difluoro moiety enhances metabolic stability by:
- Steric Hindrance : Reducing protease access to the peptide backbone.
- Electronic Effects : Fluorine’s electronegativity stabilizes transition states, slowing hydrolysis.
Incorporate into peptide libraries via SPPS and test against trypsin/chymotrypsin. LC-MS quantifies degradation half-life improvements (e.g., 2–3x longer vs. non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
